Physicochemical Profile vs. 1-Benzoylindoline
The introduction of the 3-bromo and 4-tert-butyl substituents results in a substantial predicted shift in key physicochemical properties compared to the baseline 1-benzoylindoline scaffold. The target compound exhibits a significantly higher boiling point and density, indicative of increased molecular weight and altered intermolecular interactions . The predicted negative pKa value suggests a very low basicity, which can be advantageous for certain applications where protonation is undesirable .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 466.7 ± 45.0 °C |
| Comparator Or Baseline | 377.4 °C at 760 mmHg (1-benzoylindoline) |
| Quantified Difference | Increase of ~89.3 °C |
| Conditions | Predicted value (ChemicalBook) vs. Experimental value (ChemSrc) |
Why This Matters
A higher boiling point suggests greater thermal stability and different purification requirements, impacting handling and downstream processing in synthesis.
